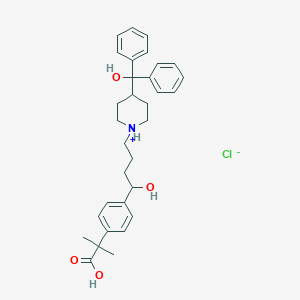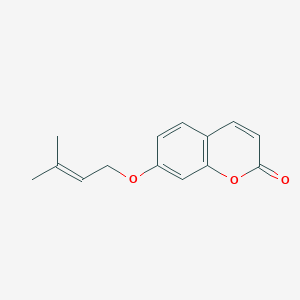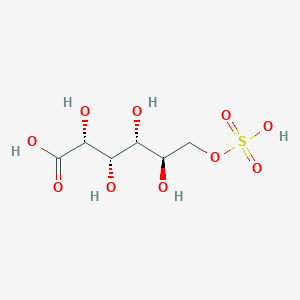
Ethyl 2-iodobenzoate
Vue d'ensemble
Description
Ethyl 2-iodobenzoate is a chemical compound with the molecular formula C9H9IO2 . It has an average mass of 276.071 Da and a monoisotopic mass of 275.964722 Da . It is used as an anti-infective, contraceptive agent, and x-ray contrast medium for diagnostic radiology .
Molecular Structure Analysis
The molecular structure of Ethyl 2-iodobenzoate consists of 9 carbon atoms, 9 hydrogen atoms, 1 iodine atom, and 2 oxygen atoms .
Physical And Chemical Properties Analysis
Ethyl 2-iodobenzoate is a liquid at 20 degrees Celsius . It has a clear color that ranges from colorless to reddish-yellow . Its refractive index is between 1.5700-1.5850 .
Applications De Recherche Scientifique
Anti-Infective Agent
Ethyl 2-iodobenzoate has been used as an anti-infective agent . This means it can be used to prevent or treat infections, potentially making it valuable in the medical and pharmaceutical industries.
Contraceptive Agent
Another interesting application of Ethyl 2-iodobenzoate is its use as a contraceptive agent . This suggests that it could play a role in birth control methods, although further research would be needed to understand its effectiveness and safety in this context.
X-Ray Contrast Medium
Ethyl 2-iodobenzoate is also used as an x-ray contrast medium for diagnostic radiology . This means it can help to improve the visibility of certain structures or fluids within the body during x-ray procedures, which can be crucial for accurate diagnosis and treatment.
Organic Synthesis
Given its chemical structure, Ethyl 2-iodobenzoate can also be used in organic synthesis . It can act as a starting material or intermediate in the synthesis of other complex organic compounds.
Research Use
Ethyl 2-iodobenzoate is often used in research settings . Its properties can make it useful in a variety of experimental contexts, from testing new reactions to studying its effects on biological systems.
Safety and Hazards
Mécanisme D'action
Ethyl 2-iodobenzoate is a chemical compound with the molecular formula C9H9IO2 . It has been used in various applications, including as an anti-infective, contraceptive agent, and x-ray contrast medium for diagnostic radiology . This article will explore the mechanism of action of ethyl 2-iodobenzoate, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
It is known to be used as an anti-infective and contraceptive agent , suggesting that it may interact with microbial cells or reproductive hormones, respectively
Mode of Action
One study has shown that it can undergo aminocarbonylation in the presence of amine nucleophiles, leading to the production of various 5-carboxamide and 5-glyoxylamide derivatives . This suggests that ethyl 2-iodobenzoate may interact with its targets through a similar mechanism, possibly altering their function or activity.
Biochemical Pathways
Given its use as an anti-infective and contraceptive agent , it may interfere with the metabolic pathways of microbial cells or reproductive hormones, respectively
Pharmacokinetics
Its physical properties, such as its clear liquid form and difficulty in mixing , may influence its bioavailability
Result of Action
Given its use as an anti-infective and contraceptive agent , it may exert antimicrobial effects or interfere with reproductive processes at the molecular and cellular levels
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of ethyl 2-iodobenzoate. For instance, it is light-sensitive , suggesting that exposure to light may affect its stability and efficacy. Additionally, its storage temperature and physical form may also influence its action
Propriétés
IUPAC Name |
ethyl 2-iodobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO2/c1-2-12-9(11)7-5-3-4-6-8(7)10/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOUFDDUDXYJWHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70385235 | |
| Record name | Ethyl 2-iodobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70385235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-iodobenzoate | |
CAS RN |
1829-28-3 | |
| Record name | Ethyl 2-iodobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1829-28-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-iodobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70385235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 2-iodo-, ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.581 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of ethyl 2-iodobenzoate in organic synthesis?
A1: Ethyl 2-iodobenzoate serves as a versatile starting material in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Negishi coupling. [] These reactions are essential for forming carbon-carbon bonds, which are fundamental to building complex organic molecules.
Q2: How does the structure of ethyl 2-iodobenzoate influence its reactivity in Negishi coupling reactions?
A2: The iodine atom in ethyl 2-iodobenzoate acts as a leaving group, allowing the formation of an organopalladium intermediate in the presence of a palladium catalyst. [] This intermediate can then react with an alkylzinc reagent, leading to the formation of a new carbon-carbon bond.
Q3: Can you elaborate on the role of the phosphine/electron-deficient olefin ligand in Negishi coupling reactions involving ethyl 2-iodobenzoate?
A3: Research has shown that a specific phosphine/electron-deficient olefin ligand, (E)-3-(2-diphenylphosphanylphenyl)-1-phenyl-propenone, significantly enhances the rate of reductive elimination in Negishi couplings using ethyl 2-iodobenzoate. [] This ligand facilitates the crucial step where the desired cross-coupled product is released from the palladium catalyst, enabling high catalytic turnover and efficiency. Additionally, the presence of the pi-accepting olefin moiety in the ligand helps suppress undesired side reactions like beta-hydride elimination, leading to improved selectivity. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















